(4,5-Diacetyloxy-3-fluorooxolan-2-yl)methyl benzoate (4,5-Diacetyloxy-3-fluorooxolan-2-yl)methyl benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16787728
InChI: InChI=1S/C16H17FO7/c1-9(18)22-14-13(17)12(24-16(14)23-10(2)19)8-21-15(20)11-6-4-3-5-7-11/h3-7,12-14,16H,8H2,1-2H3
SMILES:
Molecular Formula: C16H17FO7
Molecular Weight: 340.30 g/mol

(4,5-Diacetyloxy-3-fluorooxolan-2-yl)methyl benzoate

CAS No.:

Cat. No.: VC16787728

Molecular Formula: C16H17FO7

Molecular Weight: 340.30 g/mol

* For research use only. Not for human or veterinary use.

(4,5-Diacetyloxy-3-fluorooxolan-2-yl)methyl benzoate -

Specification

Molecular Formula C16H17FO7
Molecular Weight 340.30 g/mol
IUPAC Name (4,5-diacetyloxy-3-fluorooxolan-2-yl)methyl benzoate
Standard InChI InChI=1S/C16H17FO7/c1-9(18)22-14-13(17)12(24-16(14)23-10(2)19)8-21-15(20)11-6-4-3-5-7-11/h3-7,12-14,16H,8H2,1-2H3
Standard InChI Key JMEMYKBTQDHFEB-UHFFFAOYSA-N
Canonical SMILES CC(=O)OC1C(C(OC1OC(=O)C)COC(=O)C2=CC=CC=C2)F

Introduction

The compound "(4,5-Diacetyloxy-3-fluorooxolan-2-yl)methyl benzoate" is a fluorinated derivative of oxolane (tetrahydrofuran) with ester functional groups. Such compounds are of interest in synthetic organic chemistry and pharmaceutical applications due to their structural complexity and potential biological activity. The compound’s structure includes fluorine substitution and multiple ester groups, which may influence its reactivity and biological properties.

Structural Features

  • Core Structure: The compound is based on an oxolane ring (a five-membered cyclic ether), which is fluorinated at the third carbon and acetylated at the fourth and fifth carbons.

  • Functional Groups:

    • Fluorine atom at position 3 enhances lipophilicity and metabolic stability.

    • Acetoxy groups at positions 4 and 5 contribute to ester functionality.

    • A benzoate ester group is attached via a methyl linkage to the oxolane ring.

Synthesis

The synthesis of "(4,5-Diacetyloxy-3-fluorooxolan-2-yl)methyl benzoate" typically involves multi-step reactions:

  • Fluorination: Introduction of a fluorine atom into an oxolane precursor.

  • Esterification: Acetylation at specific positions (e.g., hydroxyl groups on the oxolane ring).

  • Benzoate Formation: Coupling of the oxolane derivative with benzoyl chloride in the presence of a base.

Applications and Potential Uses

  • Pharmaceutical Research:

    • Fluorinated compounds often exhibit enhanced pharmacokinetics, including improved membrane permeability and metabolic stability.

    • This compound’s structure suggests potential as a prodrug or intermediate in drug synthesis.

  • Synthetic Chemistry:

    • The compound can serve as a building block for more complex molecules due to its reactive ester groups.

Comparative Data Table

Property(4,5-Diacetyloxy-3-fluorooxolan-2-yl)methyl benzoateRelated Compound (e.g., Dibenzoyloxy Derivative)
Molecular Weight464.4 g/mol464.4 g/mol
Number of Fluorine Atoms11
Functional GroupsAcetoxy, BenzoateBenzoyloxy
Biological ActivityNot documentedAntimicrobial potential

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